N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide
Description
N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a 4,5,6,7-tetrahydrobenzothiazole core substituted with a methyl group at position 6 and an acrylamide (prop-2-enamide) moiety at position 2 via a methyl linker. The compound has a molecular weight of 308.77 g/mol and is cataloged as a building block for drug discovery and chemical synthesis .
Properties
IUPAC Name |
N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-11(15)13-7-12-14-9-5-4-8(2)6-10(9)16-12/h3,8H,1,4-7H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWLAEWJAJTCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.33 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound exhibit broad-spectrum activity against various bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anticancer Properties
Research indicates that benzothiazole derivatives can act as cytotoxic agents against cancer cell lines. For example, compounds with structural similarities have shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells . The mechanism often involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed in various assays. The presence of the benzothiazole moiety is believed to contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems . This property is crucial for protecting cells from damage associated with oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds containing the benzothiazole structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in treating inflammatory conditions .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of N-(6-methylbenzothiazolyl) derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate the intrinsic apoptotic pathway by increasing mitochondrial membrane permeability and promoting cytochrome c release .
- Antimicrobial Screening : A comprehensive screening against a panel of microbial strains showed that derivatives of N-(6-methylbenzothiazolyl) exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain pathogens .
Data Tables
| Biological Activity | Assessed Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 20 | Apoptosis via caspase activation |
| Cytotoxicity | HCT-116 | 15 | Cell cycle arrest |
| Antimicrobial | E. coli | 10 | Disruption of cell membrane |
| Antioxidant | DPPH Assay | 30 | Free radical scavenging |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide with analogous compounds in terms of structural features, synthesis, and inferred properties.
Structural Analogues with Modified Benzothiazole Scaffolds
Impurity-E (N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-yl]propanamide) Key Differences:
- Replaces the 6-methyl group with an amino group.
- Substitutes the acrylamide with a propanamide (non-reactive compared to acrylamide). This compound is likely a synthetic intermediate or degradation product .
4-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzenesulfonamide
- Key Differences :
- Features a benzenesulfonamide group instead of acrylamide.
- Retains the 6-methyl substituent on the benzothiazole.
Analogues with Acetamide/Propenamide Modifications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Key Differences :
- Incorporates a piperazine-methoxyphenyl group instead of acrylamide.
- Larger molecular weight (400.54 g/mol ) due to the extended substituent.
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-
- Key Differences :
- Dichloro and dimethoxy substitutions on the benzothiazole.
- Benzamide instead of acrylamide.
Triazole-Containing Analogues
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m series)
- Key Differences :
- Replaces the benzothiazole core with a triazole ring.
- Includes a naphthyloxy group and phenylacetamide.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Potential Applications |
|---|---|---|---|---|
| This compound | 308.77 | Acrylamide, methyl-benzothiazole | Covalent binding, rigidity | Drug discovery, enzyme inhibitors |
| Impurity-E | 253.34 | Propanamide, amino-benzothiazole | Hydrogen bonding, non-covalent interactions | Synthetic intermediate |
| 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-benzothiazol-2-yl)acetamide | 400.54 | Piperazine, methoxyphenyl, acetamide | Solubility, CNS targeting | Neuropharmacology |
| Benzamide, N-(4,5-dichloro-benzothiazol-2-yl)-3,5-dimethoxy- | 367.25 | Dichloro, dimethoxy, benzamide | Lipophilicity, metabolic stability | Antimicrobial agents |
| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a) | 404.14 | Triazole, naphthyloxy, acetamide | Hydrophobic interactions, click chemistry | Anticancer agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
